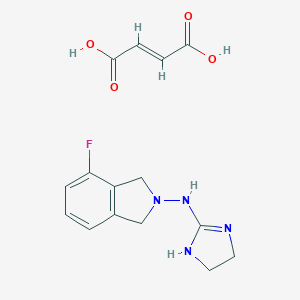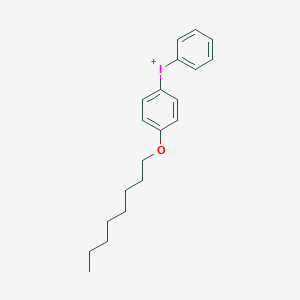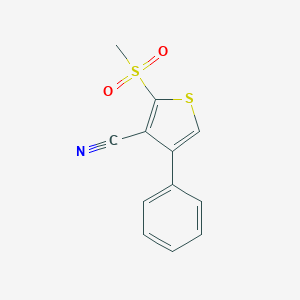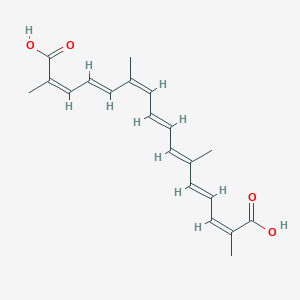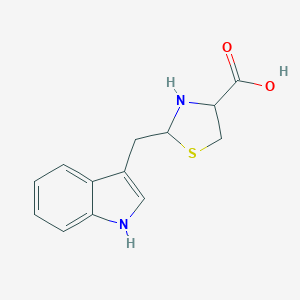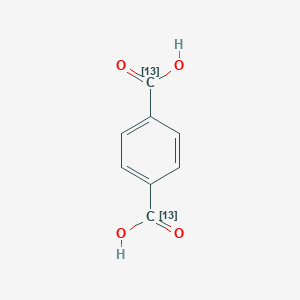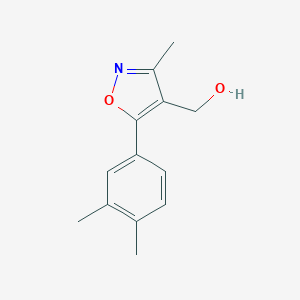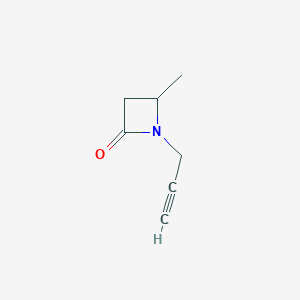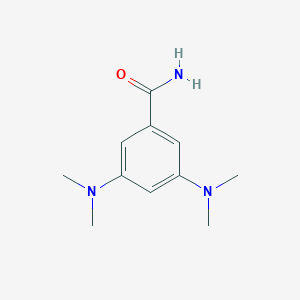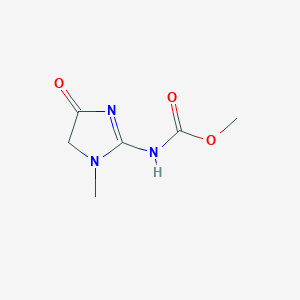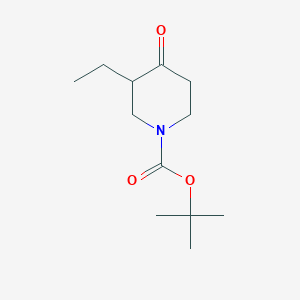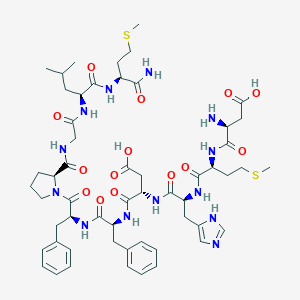![molecular formula C10H10N2O2 B037592 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118468-97-6](/img/structure/B37592.png)
1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its inhibition of protein kinase CK2. This compound binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates. Inhibition of CK2 activity leads to the disruption of various cellular processes, including cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde are related to its inhibition of CK2 activity. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests its potential as an anticancer agent. Additionally, inhibition of CK2 activity has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde in lab experiments is its specificity for CK2 inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for investigating the role of CK2 in various cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of its potential as an anticancer agent in preclinical and clinical studies. Furthermore, the development of more soluble derivatives of 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde could improve its bioavailability and efficacy in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. The inhibition of CK2 activity by this compound has potential therapeutic applications in cancer and other diseases. Although there are some limitations to using this compound in lab experiments, there are several future directions for research that could improve its efficacy and potential applications.
Métodos De Síntesis
1-(Methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzimidazole with paraformaldehyde and methanol in the presence of a catalytic amount of acetic acid. The reaction yields 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde as a white solid with a high yield.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. Inhibition of CK2 activity has been shown to have potential therapeutic applications in cancer and other diseases.
Propiedades
Número CAS |
118468-97-6 |
|---|---|
Nombre del producto |
1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
1-(methoxymethyl)benzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-12-9-5-3-2-4-8(9)11-10(12)6-13/h2-6H,7H2,1H3 |
Clave InChI |
GAPUHCWBTLOKHN-UHFFFAOYSA-N |
SMILES |
COCN1C2=CC=CC=C2N=C1C=O |
SMILES canónico |
COCN1C2=CC=CC=C2N=C1C=O |
Sinónimos |
1H-Benzimidazole-2-carboxaldehyde,1-(methoxymethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



